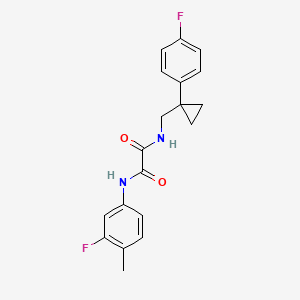

N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in various fields such as pharmaceuticals and materials due to their unique properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a 3-fluoro-4-methylphenyl group and a 1-(4-fluorophenyl)cyclopropylmethyl group linked by an oxalamide moiety. Fluorine atoms attached to the phenyl rings could influence the compound’s reactivity and properties due to the electronegativity of fluorine .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis. Oxalamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group could enhance its solubility in polar solvents .Scientific Research Applications

Fluorescent Chemosensors

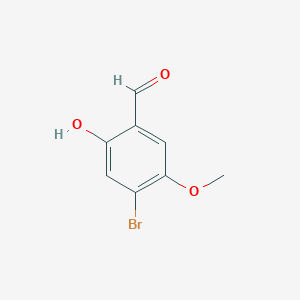

Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) are notable for their ability to detect metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, demonstrating the potential of DFP-based compounds for diverse analytical applications. This area of research suggests that similar compounds, possibly including the specified oxalamide derivative, could be explored for their fluorescent chemosensor capabilities (Roy, 2021).

Ethylene-Action Inhibitors in Agriculture

1-Methylcyclopropene (1-MCP) has been studied extensively for its effects on fruits and vegetables, both to investigate the role of ethylene in ripening and as a technology to improve product quality. This research highlights the utility of chemical compounds in agricultural practices to extend the shelf life of produce, suggesting that the oxalamide derivative could find applications in similar agricultural or preservation contexts (Watkins, 2006).

Anticancer Applications

S-1 in gastric cancer reviews a novel oral fluoropyrimidine, highlighting the ongoing search for effective anticancer agents. The compound under discussion could potentially be investigated for similar uses, given the continuous need for new therapeutic agents in oncology (Maehara, 2003).

Molecular Imaging

The toxicity of organic fluorophores used in molecular imaging points to the critical evaluation of compounds for safety in diagnostic applications. As research progresses, compounds like the specified oxalamide derivative may be assessed for their potential in enhancing imaging techniques while minimizing toxicity (Alford et al., 2009).

Pharmacokinetics and Clinical Outcomes

Research on cyclophosphamide emphasizes the importance of understanding the pharmacokinetics and clinical outcomes of drug use, which could be relevant for the development and application of the specified oxalamide derivative in therapeutic contexts (Helsby et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c1-12-2-7-15(10-16(12)21)23-18(25)17(24)22-11-19(8-9-19)13-3-5-14(20)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQLNPXSONFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)

![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)

![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)

![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)

![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)

![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)